molecular formula C10H13BrO2 B8378448 4-Bromo-5-ethoxy-2-ethyl-phenol

4-Bromo-5-ethoxy-2-ethyl-phenol

Cat. No. B8378448
M. Wt: 245.11 g/mol
InChI Key: QVMHITDWZSCPFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-5-ethoxy-2-ethyl-phenol is a useful research compound. Its molecular formula is C10H13BrO2 and its molecular weight is 245.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Bromo-5-ethoxy-2-ethyl-phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-5-ethoxy-2-ethyl-phenol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-Bromo-5-ethoxy-2-ethyl-phenol

Molecular Formula

C10H13BrO2

Molecular Weight

245.11 g/mol

IUPAC Name

4-bromo-5-ethoxy-2-ethylphenol

InChI

InChI=1S/C10H13BrO2/c1-3-7-5-8(11)10(13-4-2)6-9(7)12/h5-6,12H,3-4H2,1-2H3

InChI Key

QVMHITDWZSCPFS-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1O)OCC)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of tetrabutyl ammonium tribromide (9.9 g, 20.5 mmol) in CHCl3 (60 mL) was added to a stirred solution of 5-ethoxy-2-ethyl-phenol (3.1 g, 18.6 mmol) dissolved in CHCl3 (90 mL). The reaction mixture was stirred for 30 mins and then quenched with 5% solution of sodium thiosulfate (30 mL). The biphasic mixture was stirred for 30 mins and then the layers were separated. The organic layer was washed with 1 N HCl, brine, dried over Na2SO4 and concentrated to a red oil. Purification by flash column chromatography (0% to 15% EtOAc in hexanes) gave the product as an oil (2.6 g, 58%).
Quantity
9.9 g
Type
reactant
Reaction Step One
Quantity
3.1 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
90 mL
Type
solvent
Reaction Step Two
Yield
58%

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